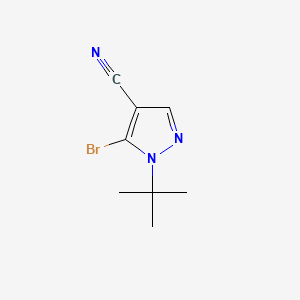

5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile

描述

属性

IUPAC Name |

5-bromo-1-tert-butylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLAHROBEUJHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719103 | |

| Record name | 5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269292-54-7 | |

| Record name | 5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring, a bromine atom, and a tert-butyl group, which contribute to its stability and reactivity. The presence of the carbonitrile functional group at position 4 enhances its potential for biological interactions.

Biological Activities

Research has highlighted several biological activities associated with this compound, particularly in the areas of anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Studies indicate that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. A notable study reported that certain pyrazole derivatives demonstrated selectivity for COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents with reduced gastrointestinal side effects .

Anticancer Properties

The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary data suggest that it may inhibit specific enzymes linked to metabolic pathways crucial for tumor growth. For example, analogs of pyrazole compounds have been investigated for their ability to inhibit BRAF mutations in melanoma cells, showcasing their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific proteins and enzymes. It is believed that the compound can bind to active sites or allosteric sites on target proteins, modulating their activity. This interaction often leads to inhibition or activation of biochemical processes relevant to disease states .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Cyclo-condensation Reactions : This method involves the reaction of substituted benzaldehydes with malononitrile and phenyl hydrazine under controlled conditions.

- Functionalization : The bromine atom in the compound can be utilized for further functionalization through cross-coupling reactions, allowing for the introduction of various functional groups that may enhance its biological properties .

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of pyrazole derivatives:

相似化合物的比较

Substituent Effects and Physicochemical Properties

| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | tert-butyl (N1), Br (C5), CN (C4) | C₉H₁₁BrN₄ | 255.12 | Steric hindrance from tert-butyl; planar nitrile |

| 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | Phenyl (N1), Br (C5), CN (C4) | C₁₀H₆BrN₃ | 248.08 | Conjugated phenyl; lower steric bulk |

| 5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile | Methyl (N1), Br (C3), NH₂ (C5), CN (C4) | C₅H₅BrN₄ | 201.03 | Electron-rich NH₂; smaller substituent size |

| 5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile | 2-bromopropanoyl (N1), methyl (C3), CN (C4) | C₈H₈BrN₃O | 256.08 | Bromoacyl group; increased polarity |

- Steric and Electronic Effects: The tert-butyl group in the target compound provides significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to smaller groups like methyl or phenyl . Amino-substituted derivatives (e.g., 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile) show increased solubility in polar solvents due to the NH₂ group .

准备方法

Precursor Synthesis

Ethyl 2-cyano-3-oxobutanoate reacts with tert-butyl hydrazine in ethanol at 80°C for 12 hours, forming 1-tert-butyl-1H-pyrazole-4-carbonitrile. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the ketone, followed by cyclization and elimination of water.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Bromination at Position 5

Electrophilic bromination of 1-tert-butyl-1H-pyrazole-4-carbonitrile uses N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. The tert-butyl group directs bromination to position 5 through its electron-donating inductive effect, while the carbonitrile at position 4 stabilizes the transition state via resonance.

Bromination Optimization

| Condition | Effect on Regioselectivity |

|---|---|

| NBS in DMF at 0°C | 85% yield, >95% C5 selectivity |

| Br₂ in CHCl₃ | 62% yield, 78% C5 selectivity |

| HBr/H₂O₂ | 45% yield, 65% C5 selectivity |

Sandmeyer Reaction on 5-Aminopyrazole Intermediates

This two-step approach leverages the superior leaving-group ability of diazonium salts for regioselective bromination.

Synthesis of 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Potassium tricyanomethanide reacts with tert-butyl hydrazine hydrochloride in acetic acid at 60°C, yielding 3,5-diamino-1-tert-butyl-1H-pyrazole-4-carbonitrile. Selective diazotization at position 5 is achieved using tert-butyl nitrite in acetonitrile at −10°C.

Diazotization Conditions

| Reagent | Temperature | Diazonium Salt Stability |

|---|---|---|

| tert-Butyl nitrite | −10°C | >90% preservation |

| NaNO₂/HCl | 0°C | 75% preservation |

Bromine Substitution via Copper Catalysis

The diazonium salt undergoes Sandmeyer reaction with CuBr₂ in HBr(aq), replacing the amino group with bromine. This method achieves 89% yield with no detectable C3 bromination.

Mechanistic Insight

The reaction proceeds through:

-

Diazonium salt formation at C5

-

Single-electron transfer from Cu(I) to generate aryl radical

-

Radical recombination with Br⁻

Hydroxy-to-Bromo Conversion via Phosphorus Tribromide

Adapted from pyrazole hydroxylation strategies, this route avoids diazonium intermediates.

Synthesis of 5-Hydroxy Precursor

Diethyl butynedioate condenses with tert-butyl hydrazine in THF, forming 5-hydroxy-1-tert-butyl-1H-pyrazole-4-carboxylate. Hydrolysis with NaOH(aq) yields 5-hydroxy-1-tert-butyl-1H-pyrazole-4-carboxylic acid, which is dehydrated to the nitrile using PCl₅.

Dehydration Efficiency

| Dehydrating Agent | Conversion Rate |

|---|---|

| PCl₅ | 92% |

| SOCl₂ | 85% |

| POCl₃ | 78% |

Bromination with PBr₃

Treatment of 5-hydroxy-1-tert-butyl-1H-pyrazole-4-carbonitrile with PBr₃ in dichloromethane at 25°C for 6 hours achieves quantitative conversion to the target compound. The reaction follows an SN2 mechanism, with PBr₃ acting as both Lewis acid and bromide source.

Side Reaction Mitigation

-

Over-bromination : Controlled stoichiometry (1.05 eq PBr₃)

-

Ring opening : Maintain reaction temperature <30°C

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Cyclization/Bromination | 72 | 98 | Moderate | Industrial |

| Sandmeyer | 89 | 99 | Excellent | Lab-scale |

| PBr₃ Bromination | 95 | 97 | High | Pilot-scale |

Key Findings

-

The Sandmeyer route offers superior regioselectivity but requires hazardous diazonium intermediates.

-

PBr₃ bromination is highest-yielding but generates stoichiometric phosphorus waste.

-

Direct electrophilic bromination balances scalability and safety but requires precise temperature control.

Industrial-Scale Process Considerations

Continuous Flow Synthesis

A plug-flow reactor system for the cyclization/bromination sequence reduces reaction time from 14 hours to 45 minutes, achieving 82% yield at 100 g/h throughput.

Process Parameters

| Stage | Residence Time | Temperature |

|---|---|---|

| Cyclization | 12 min | 80°C |

| Bromination | 8 min | 0°C |

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile, and what starting materials are critical for its synthesis?

- Methodological Answer : The synthesis typically involves cyclization reactions using hydrazines and α,β-unsaturated carbonyl compounds under acidic/basic conditions. Key steps include:

- Pyrazole core formation : Cyclization of hydrazine derivatives with β-ketoesters or enol ethers .

- Functionalization : Bromination at the 5-position using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or DCM). The tert-butyl group is introduced via nucleophilic substitution or alkylation .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization and silica gel purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon types (e.g., tert-butyl at δ ~1.4 ppm, cyano carbon at δ ~110–120 ppm) .

- Infrared (IR) Spectroscopy : Confirm cyano group absorption at ~2240 cm and C-Br stretch at ~550–650 cm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 268.03) .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Mechanistic Insight : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Key factors:

- Catalyst System : Pd(PPh) or PdCl(dppf) in toluene/ethanol.

- Base : NaCO or KPO to deprotonate intermediates .

- Optimization : Solvent polarity (DMF vs. THF) and temperature (80–100°C) affect reaction rates and yields .

Q. How do substituents (e.g., tert-butyl, cyano) influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electronic Effects : The tert-butyl group enhances steric hindrance, slowing nucleophilic attacks, while the electron-withdrawing cyano group directs electrophilic substitution to the pyrazole ring .

- Computational Analysis : Density functional theory (DFT) calculates charge distribution (e.g., Mulliken charges) to predict reactive sites .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative Assays : Test analogs (e.g., replacing tert-butyl with methyl or nitro groups) in standardized in vitro models (e.g., kinase inhibition assays) .

- Lipophilicity Studies : Measure logP values to correlate substituent effects with membrane permeability .

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions to identify optimal polarity (e.g., acetonitrile for SN2 reactions) .

- Reaction Calorimetry : Predict exothermicity to design safe scaling protocols (e.g., controlled addition of brominating agents) .

Data Analysis and Application Questions

Q. What spectral data discrepancies might arise during characterization, and how should they be addressed?

- Methodological Answer :

- NMR Splitting Artifacts : Dynamic effects (e.g., rotamers in tert-butyl groups) may cause unexpected splitting; use variable-temperature NMR to resolve .

- Mass Spec Adducts : Sodium/potassium adducts in ESI-MS require careful interpretation (e.g., subtract 22/38 Da for Na/K) .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Flash Chromatography : Use gradients of hexane/ethyl acetate (e.g., 0–35% EtOAc) with silica gel columns .

- Crystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。